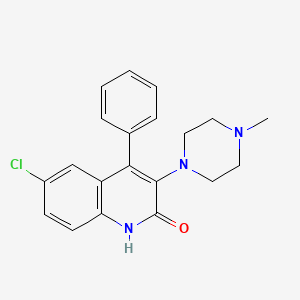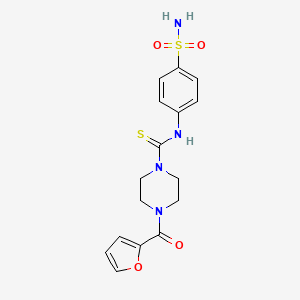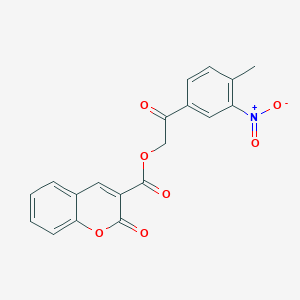
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a methylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions
Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Piperazine Substitution: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core or the chloro substituent, potentially yielding dechlorinated or hydrogenated derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated quinoline derivatives or hydrogenated quinoline cores.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways due to its ability to modulate specific biological activities.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
作用机制
The mechanism of action of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.
相似化合物的比较
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperazine moiety, which may result in different biological activities.
3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one: Lacks the chloro substituent, potentially affecting its reactivity and interaction with biological targets.
6-chloro-3-(4-methylpiperazin-1-yl)quinolin-2(1H)-one: Lacks the phenyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the chloro, phenyl, and piperazine substituents in 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
属性
分子式 |
C20H20ClN3O |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20ClN3O/c1-23-9-11-24(12-10-23)19-18(14-5-3-2-4-6-14)16-13-15(21)7-8-17(16)22-20(19)25/h2-8,13H,9-12H2,1H3,(H,22,25) |
InChI 键 |
OCVZMVZTRKYYSY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate](/img/structure/B10866696.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866700.png)
![3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10866708.png)
![diethyl 6,6'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis[2-(acetylamino)-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate]](/img/structure/B10866709.png)
![2-Benzo[1,3]dioxol-5-yl-3-hydroxy-chromen-4-one](/img/structure/B10866720.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866724.png)
![(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10866725.png)
![4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866735.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866739.png)
![Ethyl 4-({[2-(3-methylbutanoyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10866745.png)

![N-[1-tert-butyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B10866757.png)
![2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid](/img/structure/B10866771.png)

